(1S*,5R*)-3-benzoyl-6-(1-pyrrolidinylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related bicyclic compounds often involves multi-step processes, including the formation of the bicyclic framework and subsequent functionalization. For example, the process improvement in the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane involved dehydration, cyclization, and reduction steps, showcasing the complexity of synthesizing such structures (Chen Zhi-we, 2013).
Molecular Structure Analysis
Molecular structure analysis of bicyclic compounds like the one often reveals interesting conformations and bonding patterns. For instance, the forced twin-chair conformation observed in certain bicyclic compounds indicates the structural rigidity and specific spatial arrangement of atoms within the molecule, which can significantly influence its chemical behavior and interactions (C. Sakthivel & R. Jeyaraman, 2010).
Chemical Reactions and Properties
Bicyclic compounds often exhibit unique reactivity due to their strained structures. The synthesis and transformations of related compounds, such as 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, involve reactions like reduction, debenzylation, and cyclization, highlighting the diverse chemical properties these molecules can exhibit (E. S. Nikit-skaya & L. Yakhontov, 1970).
Physical Properties Analysis
The physical properties of bicyclic compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular structure. The detailed analysis of crystal structures can provide insights into intermolecular interactions, packing arrangements, and stability of these compounds (P. R. Meehan et al., 1997).
properties
IUPAC Name |
phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c22-18(16-6-2-1-3-7-16)19-12-15-8-9-17(14-19)21(13-15)25(23,24)20-10-4-5-11-20/h1-3,6-7,15,17H,4-5,8-14H2/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWIXHYQXQSIRM-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.